N-benzyl-N-{2-[(2-cyclohexylidenehydrazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide
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Overview
Description
N-BENZYL-N-[2-(N’-CYCLOHEXYLIDENEHYDRAZINECARBONYL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes benzyl, cyclohexylidenehydrazinecarbonyl, phenyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-[2-(N’-CYCLOHEXYLIDENEHYDRAZINECARBONYL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzylamine with cyclohexylidenehydrazinecarbonyl chloride under controlled conditions to form the intermediate N-benzyl-N’-cyclohexylidenehydrazinecarbonylbenzene. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Catalysts and solvents are often employed to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-[2-(N’-CYCLOHEXYLIDENEHYDRAZINECARBONYL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-BENZYL-N-[2-(N’-CYCLOHEXYLIDENEHYDRAZINECARBONYL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-BENZYL-N-[2-(N’-CYCLOHEXYLIDENEHYDRAZINECARBONYL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological processes, such as cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
N-Benzylcyclohexylamine: Shares the benzyl and cyclohexyl groups but lacks the sulfonamide and phenyl groups.
N-Benzyl-N’-cyclohexylcarbodiimide: Contains similar functional groups but differs in its overall structure and reactivity.
Uniqueness
N-BENZYL-N-[2-(N’-CYCLOHEXYLIDENEHYDRAZINECARBONYL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C27H29N3O3S |
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Molecular Weight |
475.6 g/mol |
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(cyclohexylideneamino)benzamide |
InChI |
InChI=1S/C27H29N3O3S/c1-21-16-18-24(19-17-21)34(32,33)30(20-22-10-4-2-5-11-22)26-15-9-8-14-25(26)27(31)29-28-23-12-6-3-7-13-23/h2,4-5,8-11,14-19H,3,6-7,12-13,20H2,1H3,(H,29,31) |
InChI Key |
VJGFRJFCYVKQDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NN=C4CCCCC4 |
Origin of Product |
United States |
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